Decanedioic acid, 5-oxo-
Description
Contextualization within Dicarboxylic Acid Chemistry
Dicarboxylic acids are organic compounds that feature two carboxylic acid functional groups (-COOH). mdpi.com Their general chemical formula is HOOC-R-COOH, where 'R' represents an aliphatic or aromatic group. mdpi.com These compounds are generally colorless solids and share similar chemical behaviors with monocarboxylic acids. mdpi.com
Dicarboxylic acids are integral to both nature and industry. mdpi.com For instance, short-chain dicarboxylic acids like succinic acid and fumaric acid are fundamental to cellular metabolism. mdpi.com In industrial applications, dicarboxylic acids such as adipic acid and sebacic acid serve as critical monomers in the production of polymers like nylon and polyesters. mdpi.comhmdb.ca The presence of two carboxyl groups allows for the formation of long polymer chains, making them invaluable in the materials industry. hmdb.ca
The properties of dicarboxylic acids, such as solubility, vary with the length of the carbon chain. Shorter-chain acids are more soluble in water, while longer-chain acids are less so. thegoodscentscompany.com Their metabolic origin often stems from the ω-oxidation of monocarboxylic fatty acids. thegoodscentscompany.com
Structural Classification and Nomenclature of 5-Oxodecanedioic Acid
5-Oxodecanedioic acid is classified as an oxo-dicarboxylic acid. Its structure is derived from decanedioic acid (commonly known as sebacic acid), which has a 10-carbon chain with a carboxylic acid group at each end. wikipedia.org The nomenclature "5-oxo" indicates the presence of a ketone functional group (=O) at the fifth carbon atom of the decanedioic acid backbone.
The systematic IUPAC name for this compound is 5-oxodecanedioic acid . It is a derivative of a medium-chain fatty acid. While specific experimental data for 5-oxodecanedioic acid is not widely available, the properties of its parent compound, decanedioic acid, and a related monocarboxylic acid, 5-oxodecanoic acid, are well-documented.
Interactive Table: Physicochemical Properties of Related Compounds
| Property | Decanedioic Acid (Sebacic Acid) | 5-Oxodecanoic Acid |
| Molecular Formula | C₁₀H₁₈O₄ | C₁₀H₁₈O₃ |
| Molar Mass | 202.25 g/mol | 186.25 g/mol |
| Appearance | White flake or powdered solid | Clear colorless to yellow solid |
| Melting Point | 131 to 134.5 °C | 53 to 58 °C |
| Boiling Point | 294.4 °C (at 100 mmHg) | 324 to 326 °C (at 760 mmHg) |
| Solubility in Water | 0.25 g/L | Very slightly soluble |
Data sourced from references wikipedia.orgnih.govnih.gov.
Historical Context of Research on Decanedioic Acid and its Oxo-Analogs
The history of 5-oxodecanedioic acid is intrinsically linked to its precursor, decanedioic acid, more commonly known as sebacic acid. Sebacic acid was named from the Latin words sebaceus (tallow candle) and sebum (tallow), referencing its early use in the manufacturing of candles. wikipedia.orghmdb.ca It is a naturally occurring dicarboxylic acid that is industrially produced from castor oil through the cleavage of ricinoleic acid. wikipedia.orgresearchgate.net
For many years, research on sebacic acid focused on its industrial applications as a monomer for Nylon 6,10, as well as its use in plasticizers, lubricants, hydraulic fluids, and cosmetics. hmdb.caresearchgate.net The investigation into its oxo-analogs is a more recent development, driven by advancements in analytical techniques and a deeper interest in lipid metabolism. The discovery that sebacic acid, which is found in lipids on the skin's surface, can be metabolized by immune cells into the pro-inflammatory 5-oxodecanedioic acid has opened a new chapter in the research of this dicarboxylic acid family, shifting focus towards its biochemical and potential pathophysiological roles. wikipedia.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
1468-33-3 |
|---|---|
Molecular Formula |
C10H16O5 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
5-oxodecanedioic acid |
InChI |
InChI=1S/C10H16O5/c11-8(5-3-7-10(14)15)4-1-2-6-9(12)13/h1-7H2,(H,12,13)(H,14,15) |
InChI Key |
UBRNODGTAQTKQF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CC(=O)CCCC(=O)O |
Origin of Product |
United States |
Synthetic Strategies and Production Methodologies for 5 Oxodecanedioic Acid
Chemo-Synthetic Pathways for 5-Oxodecanedioic Acid Production
The chemical synthesis of 5-oxodecanedioic acid relies on established organic reactions tailored to construct the specific ten-carbon backbone and introduce the required carbonyl and carboxyl functionalities.
Oxidation Reactions and Mechanistic Studies
Oxidative reactions are a cornerstone for the synthesis of dicarboxylic acids. These methods typically involve the cleavage of carbon-carbon double bonds or the oxidation of cyclic structures to yield linear, difunctional molecules.
The oxidation of alkenes presents a versatile route to dicarboxylic acids. The process can be initiated by epoxidation of a carbon-carbon double bond, followed by hydrolytic ring-opening of the resulting epoxide to a diol, which is then oxidatively cleaved.
An epoxide, or oxirane, can be formed by reacting an alkene with a peroxy acid, such as m-chloroperoxybenzoic acid (MCPBA). nih.govgoogle.com This reaction is concerted, with the oxygen atom adding to both carbons of the double bond simultaneously. google.com The resulting epoxide is a strained three-membered ring, making it susceptible to nucleophilic attack. google.com Ring-opening via hydrolysis, often acid-catalyzed, yields a vicinal diol (a 1,2-diol). researchgate.net For example, the synthesis of adipic acid can be achieved by oxidizing cyclohexene (B86901) to its epoxide, which is then hydrolyzed to 1,2-cyclohexanediol. researchgate.net This diol can subsequently be oxidized using strong oxidizing agents like nitric acid or oxygen to cleave the carbon-carbon bond and form the dicarboxylic acid. researchgate.net
A plausible pathway to 5-oxodecanedioic acid could start from an unsaturated fatty acid precursor with a double bond at the C5-C6 position and another functionality that can be converted to a carboxylic acid. Oxidation would then proceed to form the target molecule. The industrial production of azelaic acid, a nine-carbon dicarboxylic acid, through the ozonolysis of oleic acid serves as a strong precedent for this type of transformation. wikipedia.orgosu.edu
Perhydrolysis, the reaction of a carboxylic acid or ester with hydrogen peroxide to form a peroxycarboxylic acid, is another relevant oxidative process. masterorganicchemistry.com These peroxy acids are powerful oxidants used in reactions like epoxidation. While perhydrolysis itself refers to the formation of the oxidant, the subsequent oxidation of a suitable unsaturated precursor would follow the principles outlined above.
| Step | Reaction | Reactants | Products | Typical Conditions |
|---|---|---|---|---|
| 1 | Epoxidation | Alkene, Peroxy Acid (e.g., MCPBA) | Epoxide | Inert solvent |
| 2 | Hydrolysis | Epoxide, Water | Vicinal Diol | Acid or base catalysis |
| 3 | Oxidative Cleavage | Vicinal Diol, Strong Oxidant (e.g., HNO₃, KMnO₄) | Dicarboxylic Acid(s) | Elevated temperature |
Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds. masterorganicchemistry.com The reaction of an alkene with ozone (O₃) forms an unstable primary ozonide (a molozonide), which rearranges to a more stable ozonide intermediate. masterorganicchemistry.com Subsequent treatment, known as a "work-up," determines the final products. An oxidative work-up, typically using hydrogen peroxide (H₂O₂), converts any initially formed aldehydes into carboxylic acids. masterorganicchemistry.com
The ozonolysis of a cyclic alkene is a particularly direct route for synthesizing a linear molecule with two functional groups at its termini. For instance, the ozonolysis of cyclododecene (B75492) is a known route to dodecanedioic acid. wikipedia.org Following this logic, the ozonolysis of a functionalized cyclodecene (B14012633) derivative could yield 5-oxodecanedioic acid. A hypothetical precursor, such as 5-oxocyclodecene, upon ozonolysis with an oxidative work-up, would directly yield the target molecule by cleaving the double bond and oxidizing the resulting terminal carbons to carboxylic acids.
An alternative strategy involves the oxidation of cyclic ketones. The industrial synthesis of adipic acid often involves the oxidation of cyclohexanone, typically with nitric acid. nih.govnih.govresearchgate.net This reaction proceeds via cleavage of the cyclic ketone ring. By analogy, the oxidation of a substituted cyclodecanone (B73913) could be envisioned as a pathway to 5-oxodecanedioic acid.
| Precursor Type | Reaction Steps | Example Precursor | Potential Product | Key Reagents |
|---|---|---|---|---|
| Cyclic Alkene | 1. Ozonolysis 2. Oxidative Work-up | Cyclodecene | Dodecanedioic Acid | 1. O₃ 2. H₂O₂ |
| Cyclic Ketone | Oxidative Ring Cleavage | Cyclohexanone | Adipic Acid | Nitric Acid (HNO₃) |
Condensation and Acylation Approaches
Building the carbon skeleton through bond-forming reactions provides another synthetic avenue. These methods involve the reaction of smaller, functionalized molecules to assemble the desired keto-dicarboxylic acid structure.
The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group (R-C=O) to an aromatic ring using a Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.comorganic-chemistry.orgrsc.org The reacting species are typically an acyl chloride or anhydride (B1165640) and an aromatic compound. nih.govncert.nic.in While this reaction is fundamental to the synthesis of aromatic ketones, its direct application to the synthesis of an aliphatic keto acid like 5-oxodecanedioic acid is not feasible as it requires an aromatic substrate.
However, analogous acylation strategies can be employed in aliphatic systems. One such approach involves the reaction of an organometallic reagent with an acyl chloride. For example, a Grignard reagent or an organocadmium compound derived from a C5 halo-ester could be acylated with the mono-acyl chloride of a C5 dicarboxylic acid (e.g., glutaryl chloride monoester). This would couple the two fragments to form the C10 backbone with the desired keto and ester functionalities, which can then be hydrolyzed to the final product.
Another related approach is the acylation using a cyclic anhydride. For instance, the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride is a well-known reaction that produces 3-benzoylpropanoic acid. youtube.com A similar strategy in an aliphatic context could involve the acylation of a suitable nucleophilic substrate with glutaryl anhydride to introduce the five-carbon keto-acid segment.
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, typically a sodium alkoxide, to produce a β-keto ester. wikipedia.orgmasterorganicchemistry.compressbooks.publibretexts.org The Claisen-Schmidt condensation is a related reaction between an aldehyde or ketone and a carbonyl compound that has an α-hydrogen. byjus.com
A "crossed" Claisen condensation, involving two different esters, is a highly relevant pathway for synthesizing asymmetrical keto esters. masterorganicchemistry.com To synthesize a precursor for 5-oxodecanedioic acid, one could envision a crossed Claisen condensation between diethyl succinate (B1194679) (a four-carbon diester) and diethyl adipate (B1204190) (a six-carbon diester). In this reaction, a base would remove an α-proton from one ester (e.g., diethyl succinate) to form an enolate. This enolate would then act as a nucleophile, attacking the carbonyl carbon of the second ester (diethyl adipate). pressbooks.pub Subsequent elimination of an ethoxide leaving group would form a β-keto diester. The final product, after hydrolysis of the ester groups and decarboxylation of the resulting β-keto acid, would yield 5-oxodecanedioic acid. The success of a crossed Claisen condensation often relies on one of the esters lacking α-hydrogens to prevent self-condensation, or by using specific techniques like employing a non-nucleophilic base such as lithium diisopropylamide (LDA). wikipedia.org
| Ester 1 (Enolate Source) | Ester 2 (Electrophile) | Base | Intermediate Product | Final Product (after hydrolysis/decarboxylation) |
|---|---|---|---|---|
| Diethyl Succinate | Diethyl Adipate | Sodium Ethoxide (NaOEt) | Diethyl 2-adipoylsuccinate | 5-Oxodecanedioic Acid |
Biocatalytic and Enzymatic Synthesis Routes
Biocatalysis leverages the catalytic power of enzymes to perform chemical transformations. For the synthesis of 5-oxodecanedioic acid and its derivatives, two primary enzymatic strategies are of significant interest: the asymmetric reduction of its keto group by carbonyl reductases and the oxidative cleavage of larger fatty acid precursors by oxidoreductases like laccases.
Carbonyl Reductase-Mediated Asymmetric Bioreduction
Carbonyl reductases (KREDs) are enzymes that catalyze the reduction of ketones and aldehydes to their corresponding alcohols, often with high stereoselectivity. mdpi.com In the context of 5-oxodecanedioic acid, these enzymes are primarily used for its asymmetric reduction to produce chiral hydroxy fatty acids, which can then spontaneously cyclize into valuable lactones. This process typically requires a cofactor such as NADPH or NADH, which is often regenerated in situ using a whole-cell biocatalyst system to ensure economic feasibility. tandfonline.comgsartor.org
The asymmetric bioreduction of the keto group in γ- and δ-keto acids, such as 5-oxodecanedioic acid (a δ-keto acid), is a well-established method for producing optically pure chiral lactones. mdpi.comresearchgate.net Carbonyl reductases from various microorganisms can reduce the 5-oxo group to a hydroxyl group, leading to the formation of (R)- or (S)-δ-decalactone. For instance, a novel carbonyl reductase from Hyphopichia burtoni (HbKR) was found to strictly follow Prelog's rule in the reduction of long-chain aliphatic keto acids, including 5-oxodecanoic acid, yielding (S)-δ-decalactone with greater than 99% enantiomeric excess (e.e.). researchgate.net Similarly, engineered carbonyl reductases from Serratia marcescens have been developed to produce (R)-δ-decalactone from 5-oxodecanoic acid with 99% e.e. ncsu.edu This high degree of stereoselectivity is a key advantage of enzymatic methods over traditional chemical reductions. researchgate.netnih.gov
To enhance the efficiency and selectivity of carbonyl reductases for industrial applications, protein engineering techniques are widely employed. bas.bgd-nb.info Through methods like structure-guided directed evolution and site-directed mutagenesis, enzymes can be tailored to improve their activity, stability, and stereoselectivity towards specific substrates like 5-oxodecanoic acid. researchgate.netbas.bg
One study focused on engineering a carbonyl reductase from Serratia marcescens (SmCR). ncsu.edu Through structure-guided evolution, a variant named SmCRM5 was created. This engineered enzyme exhibited a remarkable 13.8-fold increase in specific activity towards 5-oxodecanoic acid compared to the wild-type enzyme. ncsu.edu The optimized process using SmCRM5 achieved a high space-time yield (STY) of 301 g L⁻¹ d⁻¹ for (R)-δ-decalactone, with an excellent enantiomeric excess of 99%. ncsu.edu
In another example, a carbonyl reductase from Hyphopichia burtoni (HbKR) was engineered to enhance its performance. researchgate.net The wild-type enzyme showed an activity of 0.86 U/mg towards 5-oxodecanoic acid. By creating variants with mutations at key sites (F207A and F86M), the specific activity was significantly increased. The variant F207A/F86M demonstrated a 9.7-fold improvement, reaching a specific activity of 8.37 U/mg. researchgate.net This enhancement allowed for the efficient conversion of 100 mM 5-oxodecanoic acid into optically pure (S)-δ-decalactone. researchgate.net
Table 1: Impact of Enzyme Engineering on Carbonyl Reductase Activity for 5-Oxodecanoic Acid Reduction
| Enzyme | Mutation | Substrate | Specific Activity (U/mg) | Fold Improvement | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|---|
| SmCR (Wild-Type) | None | 5-Oxodecanoic acid | - | - | (R)-δ-decalactone | - | ncsu.edu |
| SmCRM5 | Engineered Variant | 5-Oxodecanoic acid | - | 13.8 | (R)-δ-decalactone | 99% | ncsu.edu |
| HbKR (Wild-Type) | None | 5-Oxodecanoic acid | 0.86 | 1.0 | (S)-δ-decalactone | >99% | researchgate.net |
| HbKR Variant | F207A/F86M | 5-Oxodecanoic acid | 8.37 | 9.7 | (S)-δ-decalactone | >99% | researchgate.net |
Oxidative Cleavage by Laccases and Other Oxidoreductases
Laccases are multi-copper oxidases that can catalyze the oxidation of a wide range of phenolic and non-phenolic compounds, using molecular oxygen as the oxidant and producing water as the only byproduct. d-nb.infonih.gov This property makes them attractive "green" catalysts for various industrial processes. nih.gov Recently, laccase-catalyzed oxidative cleavage has been explored as a method for producing dicarboxylic acids from hydroxy and oxo fatty acids derived from renewable biomass. tandfonline.comnih.gov
The synthesis of dicarboxylic acids, such as decanedioic acid (sebacic acid), can be achieved through the oxidative cleavage of specific hydroxy or oxo fatty acid precursors by laccase. tandfonline.comnih.gov Research has shown that laccases can cleave carbon-carbon bonds near a functional group (hydroxyl or carbonyl) in unsaturated fatty acids. tandfonline.com For example, a laccase from Trametes sp. was used to produce sebacic acid from 10-oxo-cis-12,cis-15-octadecadienoic acid (αKetoA). tandfonline.comnih.gov The cleavage occurs at the carbonyl group, transforming the longer fatty acid chain into a C10 dicarboxylic acid. tandfonline.com This biotransformation pathway presents a promising enzymatic alternative to harsher chemical methods like ozonolysis or alkaline pyrolysis for producing dicarboxylic acids. tandfonline.comnih.gov
The substrates for these reactions, such as oxo fatty acids, can themselves be produced through the biotransformation of common unsaturated fatty acids like oleic acid. mdpi.comresearchgate.netresearchgate.net Pathways involving hydration of the double bond to form a hydroxy fatty acid (e.g., 10-hydroxystearic acid), followed by oxidation to an oxo fatty acid, have been established in various microorganisms. mdpi.comresearchgate.net
The efficiency of laccase-catalyzed reactions is highly dependent on several parameters, including pH, temperature, and the presence of mediators. d-nb.inforesearchgate.net Optimizing these conditions is crucial for maximizing product yield.
pH and Temperature: For the laccase-catalyzed oxidative cleavage of 10-oxo-cis-12,cis-15-octadecadienoic acid, the optimal reaction pH was found to be 5.0, and the optimal temperature was 40°C. tandfonline.com Under these conditions, a conversion rate of 35% (mol/mol) to sebacic acid was achieved after 8 hours. tandfonline.comnih.gov Interestingly, the optimal pH for the cleavage reaction (pH 5.0) differed from the optimal pH for the oxidation of the standard laccase substrate ABTS (pH 3.0), likely due to the stability of the fatty acid substrate and the enzyme at different pH levels. tandfonline.com The production of laccase itself is also heavily influenced by the pH and temperature of the fungal or bacterial culture medium. ncsu.edunih.govjmb.or.kr
Mediators: Laccases can directly oxidize phenolic compounds, but their ability to oxidize non-phenolic substrates, like certain fatty acids, often requires the presence of small molecules called mediators. nih.gov These mediators act as electron shuttles between the enzyme and the substrate. researchgate.net Common mediators include ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and HBT (1-hydroxybenzotriazole). ncsu.edunih.gov While the direct laccase-catalyzed cleavage of some oxo fatty acids has been demonstrated without added mediators, the laccase-mediator system is a powerful tool for expanding the substrate scope and enhancing reaction rates for more recalcitrant compounds. tandfonline.comnih.gov The choice of mediator and its concentration are critical parameters to be optimized for any specific transformation. researchgate.net
Table 2: Optimal Conditions for Laccase-Catalyzed Reactions
| Laccase Source | Substrate | Parameter | Optimal Value | Reference |
|---|---|---|---|---|
| Trametes sp. Ha-1 | 10-oxo-cis-12,cis-15-octadecadienoic acid | pH | 5.0 | tandfonline.com |
| Trametes sp. Ha-1 | 10-oxo-cis-12,cis-15-octadecadienoic acid | Temperature | 40°C | tandfonline.com |
| Trichoderma muroiana IS1037 | ABTS | pH (for production) | 4.5 | ncsu.edu |
| Arthrospira maxima | Guaiacol (inducer) | Temperature (for production) | 30°C | nih.gov |
| Cerrena unicolor BBP6 | Guaiacol | Temperature (for activity) | 80°C | researchgate.net |
Multi-Enzymatic Cascade Systems for Dicarboxylic Acid Analogs
The synthesis of dicarboxylic acids and their analogs through biocatalytic routes is increasingly favored over traditional chemical methods, which often require harsh reaction conditions. mdpi.com Multi-enzyme cascade systems, inspired by natural metabolic pathways, offer an efficient and sustainable alternative. creative-enzymes.com These systems utilize a series of enzymes to perform sequential reactions in a single pot, where the product of one enzymatic reaction becomes the substrate for the next. creative-enzymes.comnih.gov This approach minimizes the need for intermediate purification steps, reduces waste, and can overcome thermodynamic limitations. creative-enzymes.com The high selectivity and specificity of enzymes ensure the production of target molecules with high purity under mild conditions. creative-enzymes.commdpi.com
The efficiency of multi-enzyme cascades is often determined by the properties of the constituent enzymes, particularly carbon-carbon ligases, and the seamless integration of each catalytic step. nih.gov For instance, a four-step enzymatic cascade has been developed for the biocatalytic synthesis of ω-hydroxycarboxylic acids from fatty acids like oleic acid, achieving conversions of 60-70% with whole E. coli cells co-expressing all the necessary enzymes. mdpi.com Similarly, a three-enzyme cascade has been established for producing high-value aromatic compounds, demonstrating the versatility of this approach. mdpi.com
Lipoxygenase Pathway-Derived Bioconversions
The lipoxygenase (LOX) pathway is a major route for the metabolism of polyunsaturated fatty acids (PUFAs) like arachidonic acid and linoleic acid. nih.govmdpi.com This pathway is initiated by lipoxygenases, a family of non-heme iron-containing dioxygenases that catalyze the insertion of molecular oxygen into PUFAs. researchgate.netresearchgate.net The initial step involves the formation of a hydroperoxy fatty acid, such as 5-hydroperoxyeicosatetraenoic acid (5-HPETE) from arachidonic acid via the action of 5-lipoxygenase (5-LOX). nih.govresearchgate.net
This hydroperoxide intermediate is a branching point and can be further converted by other enzymes into a variety of bioactive lipids, including hydroxylated derivatives (e.g., 5-HETE) or leukotrienes. nih.govresearchgate.net While the pathway is best known for producing inflammatory mediators, its principle of specific fatty acid oxygenation can be harnessed for bioconversions. researchgate.net For example, engineered lipoxygenases have been used for the bioconversion of eicosapentaenoic acid (EPA) into resolvins like 5S,15S-dihydroxyeicosapentaenoic acid (RvE4) and its enantiomer. nih.gov In one study, recombinant E. coli expressing 15S-LOX and 15R-LOX converted EPA to these dihydroxy acids with high productivity and molar conversions of 72% and 97%, respectively. nih.gov
The key components and products of a typical lipoxygenase pathway are summarized below.
| Enzyme/Protein | Substrate | Product(s) | Function |
| Phospholipase A2 | Membrane Phospholipids | Arachidonic Acid | Releases PUFAs from the cell membrane. researchgate.net |
| 5-Lipoxygenase (5-LOX) | Arachidonic Acid | 5-HPETE | Catalyzes the initial oxygenation of the fatty acid. researchgate.net |
| 5-LOX Activating Protein (FLAP) | - | - | Presents the fatty acid substrate to 5-LOX. researchgate.net |
| LTA4 Hydrolase | LTA4 | LTB4 | Converts the epoxide intermediate into leukotriene B4. researchgate.net |
Engineering Microbial Pathways for Fatty Acid ω-Oxidation Products
Microbial cells can be engineered to become efficient factories for producing valuable chemicals derived from fatty acids. nih.gov One key pathway for producing dicarboxylic acids is the ω-oxidation pathway. numberanalytics.com In nature, this pathway allows microorganisms to use alkanes and fatty acids as carbon sources by terminally oxidizing them. The pathway involves a series of three enzymatic reactions that convert a fatty acid to its corresponding dicarboxylic acid.
Metabolic engineering strategies are employed to enhance the production of these ω-oxidation products in microbial hosts like Escherichia coli and Saccharomyces cerevisiae. nih.gov These strategies often involve several key modifications:
Overexpression of Pathway Enzymes : The core enzymes of the ω-oxidation pathway are often introduced or their expression levels are increased to boost metabolic flux towards the desired product.
Deletion of Competing Pathways : The β-oxidation pathway, which degrades fatty acids for energy, is a major competing pathway. numberanalytics.comiastate.edu Deleting key genes in this pathway (e.g., fadD) can redirect fatty acids towards the ω-oxidation pathway, significantly increasing the yield of dicarboxylic acids. iastate.edu
Enhancing Precursor Supply : Engineering the fatty acid biosynthesis pathway to increase the intracellular pool of fatty acid precursors can also lead to higher product titers. nih.gov
These genetic manipulations allow for the fine-tuned control over cellular metabolism, channeling biological resources towards the synthesis of specific dicarboxylic acids. acs.org
| Enzyme | Reaction Catalyzed | Engineering Strategy |
| Alkane Hydroxylase (e.g., AlkBGT) | Fatty Acid → ω-Hydroxy Fatty Acid | Heterologous expression and upregulation. |
| Alcohol Dehydrogenase (ADH) | ω-Hydroxy Fatty Acid → ω-Oxo Fatty Acid | Upregulation of native or heterologous ADHs. |
| Aldehyde Dehydrogenase (ALDH) | ω-Oxo Fatty Acid → Dicarboxylic Acid | Upregulation of native or heterologous ALDHs. |
| Acyl-CoA Synthetase (e.g., FadD) | Fatty Acid → Acyl-CoA | Gene deletion to block entry into β-oxidation. iastate.edu |
Cofactor Regeneration Strategies in Biocatalytic Cascades
Many enzymes used in biocatalytic cascades, particularly oxidoreductases, depend on expensive nicotinamide (B372718) cofactors such as NAD⁺/NADH and NADP⁺/NADPH. mdpi.comnih.gov The use of these cofactors in stoichiometric amounts is economically prohibitive for large-scale industrial processes. illinois.edu Therefore, efficient in situ cofactor regeneration is essential to allow for the use of catalytic amounts, which reduces costs, drives the reaction to completion, and simplifies product isolation. mdpi.comillinois.edu
Enzymatic regeneration is the most widely used and effective method. nih.gov This approach couples the primary reaction with a secondary enzymatic reaction that recycles the cofactor. researchgate.net The regenerating enzyme consumes a low-cost co-substrate to convert the cofactor back to its active state. researchgate.net This creates a closed-loop system where the cofactor continuously cycles between its oxidized and reduced forms. nih.gov
For example, in the production of sebacic acid, which involves an NAD⁺-dependent alcohol dehydrogenase and an NADP⁺-dependent monooxygenase, a multi-enzyme regeneration system using NADH oxidase (NOX) for NAD⁺ regeneration and glucose-6-dehydrogenase (GDH) for NADPH regeneration can be employed. mdpi.com An alternative and more elegant strategy involves engineering the cofactor specificity of one of the enzymes in the cascade to create a self-sufficient internal regeneration system, eliminating the need for separate regenerating enzymes. mdpi.com
| Regeneration System | Cofactor Regenerated | Co-substrate | Enzyme | By-product |
| Formate Dehydrogenase | NADH | Formate | Formate Dehydrogenase (FDH) | CO₂ mdpi.comillinois.edu |
| Glucose Dehydrogenase | NADH | Glucose | Glucose Dehydrogenase (GDH) | Gluconolactone illinois.edunih.gov |
| Glucose-6-Phosphate Dehydrogenase | NADPH | Glucose-6-Phosphate | G6PDH | 6-Phosphogluconate nih.gov |
| Alcohol Dehydrogenase | NADH | Isopropanol | Alcohol Dehydrogenase (ADH) | Acetone illinois.edu |
| Glutamate Dehydrogenase | NAD(P)⁺ | α-Ketoglutarate + NH₄⁺ | Glutamate Dehydrogenase (GluDH) | Glutamate illinois.edu |
Metabolic Pathways and Biological Roles of 5 Oxodecanedioic Acid
5-Oxodecanedioic Acid as an Endogenous Metabolite
5-Oxodecanedioic acid is a dicarboxylic acid that is considered an endogenous metabolite, meaning it is produced within the body. Its presence is linked to lipid metabolism, particularly the breakdown of fatty acids. While specific research on 5-oxodecanedioic acid is limited, its formation and metabolic significance can be understood within the broader context of dicarboxylic acid metabolism.
Formation within Mammalian and Plant Lipid Metabolism
In mammals, dicarboxylic acids are typically formed through a process called ω-oxidation of fatty acids. This metabolic pathway serves as an alternative to the primary β-oxidation pathway, especially when there is an excess of fatty acids that overwhelms the capacity of β-oxidation, such as in certain metabolic disorders. The ω-oxidation process occurs in the endoplasmic reticulum of liver and kidney cells and involves a series of enzymatic reactions that oxidize the terminal methyl group of a fatty acid. This results in a molecule with a carboxylic acid group at both ends, creating a dicarboxylic acid. These dicarboxylic acids can then undergo further breakdown via β-oxidation in peroxisomes and mitochondria. nih.govnih.govjci.orgresearchgate.netresearchgate.net
While the direct synthesis of 5-oxodecanedioic acid is not extensively detailed in scientific literature, it is plausible that it arises from the oxidation of decanedioic acid or as an intermediate in the breakdown of longer-chain fatty acids. The presence of the oxo group at the 5th carbon position suggests a specific oxidative step in its formation.
In plants, fatty acid metabolism is crucial for energy storage and the synthesis of cellular membranes. mdpi.comaocs.org Plants are known to produce a variety of oxidized fatty acids, known as oxylipins, which are involved in various physiological processes. nih.gov The formation of dicarboxylic acids in plants can occur through similar oxidative pathways as in mammals. For instance, the metabolism of linoleic and alpha-linolenic acids in plants leads to the production of various oxidized fatty acid metabolites. mdpi.com
Excretion Patterns and Biomarker Potential
The excretion of dicarboxylic acids in urine, known as dicarboxylic aciduria, can be an indicator of underlying metabolic conditions. researchgate.net In healthy individuals, dicarboxylic acids are typically present in urine at low levels. However, in certain metabolic disorders, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, the β-oxidation of fatty acids is impaired. This leads to an increased reliance on ω-oxidation, resulting in a significant elevation in the urinary excretion of dicarboxylic acids. researchgate.net The profile of excreted dicarboxylic acids can provide valuable diagnostic clues for these conditions. researchgate.netresearchgate.netresearchgate.net
While the specific biomarker potential of 5-oxodecanedioic acid has not been established, the general class of dicarboxylic acids is monitored in patients with suspected fatty acid oxidation disorders. researchgate.netresearchgate.net Abnormal levels of these acids in urine can signal a metabolic imbalance that requires further investigation. mdpi.com
| Metabolic Condition | Effect on Dicarboxylic Acid Excretion | Significance |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Significant increase in urinary dicarboxylic acids | A key diagnostic marker for this inherited metabolic disorder. researchgate.net |
| General Fatty Acid Oxidation Disorders | Elevated levels of various dicarboxylic acids in urine | Indicates a disruption in the normal breakdown of fatty acids for energy. nih.gov |
| Diabetes | Increased urinary excretion of dicarboxylic acids | May be a marker of oxidative stress and lipid peroxidation. researchgate.net |
Involvement in Cellular Signaling and Receptor Interactions
The role of dicarboxylic acids in cellular signaling is an area of ongoing research. While specific data for 5-oxodecanedioic acid is scarce, the broader class of dicarboxylic acids has been shown to exert biological effects, including anti-inflammatory actions and interactions with nuclear receptors. nih.govnih.gov
Mediation via Specific Receptors (e.g., OXER1)
The OXER1 receptor, also known as the oxoeicosanoid receptor 1, is a G protein-coupled receptor that is primarily activated by 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), a potent inflammatory mediator derived from arachidonic acid. wikipedia.orgnih.govuniprot.orgresearchgate.net There is currently no direct evidence to suggest that 5-oxodecanedioic acid, a structurally different molecule, is a ligand for the OXER1 receptor. The specificity of OXER1 is for eicosanoids, which are 20-carbon fatty acid derivatives, whereas 5-oxodecanedioic acid is a 10-carbon dicarboxylic acid. wikipedia.org
Modulation of Pro-Inflammatory Cell Responses
Some dicarboxylic acids have demonstrated anti-inflammatory properties. nih.govnih.gov For example, very-long-chain dicarboxylic acids have been shown to possess anti-inflammatory and chemopreventive properties. nih.gov These effects are thought to be mediated through various mechanisms, including the modulation of inflammatory signaling pathways. Medium-chain dicarboxylic acids have also been investigated for their pharmacological effects, which include anti-inflammatory and antioxidant activities. nih.gov However, the specific impact of 5-oxodecanedioic acid on pro-inflammatory cell responses has not been characterized.
Competition with Endogenous Fatty Acids for Nuclear Receptors (e.g., PPARs)
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism. nih.govmdpi.comnih.gov Fatty acids and their derivatives are natural ligands for PPARs. nih.govyoutube.com Upon activation by a ligand, PPARs form a complex with the retinoid X receptor (RXR) and bind to specific DNA sequences to regulate the expression of target genes involved in fatty acid oxidation. nih.govmdpi.com
It is plausible that dicarboxylic acids, being derivatives of fatty acids, could interact with PPARs. Some studies have suggested that dicarboxylic acids can activate PPARs, thereby influencing lipid metabolism. nih.gov This interaction could potentially involve competition with other endogenous fatty acids for binding to the receptor. The activation of PPARα, in particular, leads to an increase in the expression of genes involved in fatty acid β-oxidation. nih.gov
| Receptor | General Ligands | Potential Interaction with Dicarboxylic Acids |
| OXER1 | 5-oxo-eicosatetraenoic acid (5-oxo-ETE) and related eicosanoids wikipedia.orguniprot.orgnih.gov | Direct interaction with 5-oxodecanedioic acid is not documented. |
| PPARs | Fatty acids and their derivatives mdpi.comnih.gov | Dicarboxylic acids may act as ligands, influencing the expression of genes involved in lipid metabolism. nih.gov |
Enzymatic Interactions and Regulatory Mechanisms
Substrate Recognition and Conversion by Specific Enzymes (e.g., Carbonyl Reductases)
While direct enzymatic studies on 5-oxodecanedioic acid are limited, the metabolism of structurally similar dicarboxylic acids provides insights into its potential enzymatic interactions. Carbonyl reductases (CBRs) are a family of NADPH-dependent enzymes with a broad substrate specificity for various endogenous and xenobiotic carbonyl compounds, including prostaglandins and steroids biologydiscussion.com. Given their role in reducing carbonyl groups, it is plausible that a carbonyl reductase could act on the 5-oxo group of 5-oxodecanedioic acid, converting it to 5-hydroxydecanedioic acid. This conversion would be a critical step in its further metabolism, potentially facilitating its entry into other pathways.
Research on the related compound, 5-hydroxydecanoate, has shown that it can be activated to its CoA ester and undergo metabolism via the β-oxidation pathway nih.gov. This suggests that 5-oxodecanedioic acid, after a potential reduction to its hydroxy form, could follow a similar metabolic fate. The specific carbonyl reductase(s) that might be involved in the in vivo reduction of 5-oxodecanedioic acid have not yet been identified, and further research is needed to elucidate the precise enzymatic steps and their kinetics.
Potential Inhibition of Key Metabolic Enzymes (e.g., Succinate (B1194679) Dehydrogenase)
There is currently no direct scientific evidence to suggest that 5-oxodecanedioic acid acts as an inhibitor of succinate dehydrogenase (Complex II of the mitochondrial respiratory chain). Succinate dehydrogenase is a key enzyme in both the citric acid cycle and the electron transport chain, and its inhibition can have significant metabolic consequences. While some dicarboxylic acids are known to interact with and potentially inhibit certain enzymes, specific studies on the effect of 5-oxodecanedioic acid on succinate dehydrogenase activity are lacking in the available scientific literature. Known inhibitors of succinate dehydrogenase include molecules like malonate and oxaloacetate, which are structurally similar to the enzyme's natural substrate, succinate nih.govnih.gov.
Interactions with Enzymes in Amino Acid Metabolism
Direct interactions between 5-oxodecanedioic acid and enzymes involved in amino acid metabolism have not been documented in scientific literature. Amino acid metabolism is a complex network of pathways responsible for the synthesis, degradation, and interconversion of amino acids biologydiscussion.com. While the carbon skeletons of some amino acids can enter central metabolic pathways that also involve fatty acid and dicarboxylic acid metabolism, a specific role for 5-oxodecanedioic acid in these interactions has not been established. The metabolic pathways of dicarboxylic amino acids like glutamate and aspartate are well-characterized and primarily intersect with the citric acid cycle biologydiscussion.com. Any potential indirect link between 5-oxodecanedioic acid and amino acid metabolism would likely be through its catabolism to intermediates that can enter the citric acid cycle, such as succinyl-CoA or acetyl-CoA researchgate.net.
Role in Fatty Acid ω-Oxidation and Peroxisomal β-Oxidation Pathways
5-Oxodecanedioic acid is an intermediate in the catabolism of longer-chain dicarboxylic acids that are formed through the ω-oxidation of fatty acids. When the primary pathway for fatty acid breakdown, mitochondrial β-oxidation, is impaired or overloaded, the alternative ω-oxidation pathway becomes more significant wikipedia.orgnih.gov. This pathway, occurring in the smooth endoplasmic reticulum, hydroxylates the terminal methyl group of a fatty acid, which is then further oxidized to a carboxylic acid, forming a dicarboxylic acid wikipedia.orgallen.in.
These resulting long-chain dicarboxylic acids are subsequently transported into peroxisomes for shortening via peroxisomal β-oxidation nih.gov. This process involves a series of enzymatic reactions that sequentially remove two-carbon units in the form of acetyl-CoA nih.gov. During the peroxisomal β-oxidation of a longer-chain dicarboxylic acid, such as a C12 or C14 dicarboxylic acid, 5-oxodecanedioic acid would be formed as an intermediate after several cycles of oxidation. The breakdown of dicarboxylic acids in peroxisomes can yield succinyl-CoA, which is anaplerotic for the citric acid cycle nih.govresearchgate.net.
The table below summarizes the key aspects of these pathways.
| Pathway | Location | Key Function | Involvement of 5-Oxodecanedioic Acid |
| ω-Oxidation | Smooth Endoplasmic Reticulum | Formation of dicarboxylic acids from monocarboxylic fatty acids, especially when β-oxidation is impaired. | Precursors to 5-oxodecanedioic acid are formed through this pathway. |
| Peroxisomal β-Oxidation | Peroxisomes | Chain-shortening of long-chain dicarboxylic acids. | 5-Oxodecanedioic acid is an intermediate in the degradation of longer-chain dicarboxylic acids. |
Analytical and Advanced Characterization Techniques for 5 Oxodecanedioic Acid
Chromatographic Techniques for Separation and Quantification
Chromatography is an essential tool for isolating 5-oxodecanedioic acid from complex biological or chemical matrices. Both gas and liquid chromatography, especially when coupled with mass spectrometry, provide the high sensitivity and selectivity needed for robust analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 5-oxodecanedioic acid, a chemical derivatization step is necessary to increase their volatility. masonaco.org This typically involves converting the carboxylic acid functional groups into less polar and more volatile esters or silyl (B83357) ethers.
Derivatization: The most common approach is silylation, where active hydrogens in the carboxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used. nih.gov For instance, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is another effective reagent for creating stable derivatives of organic acids for GC-MS analysis. nih.gov
Analysis: Once derivatized, the sample is injected into the gas chromatograph. The components are separated based on their boiling points and interaction with the capillary column, which is often a non-polar or medium-polar column (e.g., 5% diphenyl / 95% dimethyl polysiloxane). rjptonline.org The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification. nih.gov Quantitative analysis can be performed in either full scan mode or, for higher sensitivity and specificity, in selected ion monitoring (SIM) mode, where only specific fragment ions characteristic of the target analyte are monitored. masonaco.orgnih.gov
Table 1: Typical GC-MS Parameters for Dicarboxylic Acid Analysis
| Parameter | Typical Setting |
|---|---|
| Derivatization Reagent | BSTFA with 1% TMCS, or MTBSTFA |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, BR-5MS) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |
| Oven Temperature Program | Initial temp 50-110°C, ramped to 280-300°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detection Mode | Full Scan (e.g., m/z 30-650) or Selected Ion Monitoring (SIM) |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Profiling
Liquid chromatography-mass spectrometry (LC-MS) is particularly well-suited for analyzing non-volatile and thermally labile compounds like 5-oxodecanedioic acid, as it typically does not require derivatization. nih.gov This technique offers high sensitivity and is ideal for profiling metabolites in complex biological fluids.
Chromatographic Separation: Reversed-phase chromatography is commonly employed for the separation of dicarboxylic acids. An octadecyl-bonded silica (B1680970) (C18) column is a frequent choice. nih.govlipidmaps.org The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with a small amount of an acidifier like formic acid. lipidmaps.orgnih.gov The addition of formic acid helps to suppress the ionization of the carboxylic acid groups, leading to better peak shapes and retention on the reversed-phase column. A gradient elution, where the proportion of the organic solvent is increased over time, is typically used to separate compounds with a wide range of polarities. lipidmaps.org
Mass Spectrometric Detection: Following separation, the analyte is introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. For carboxylic acids, negative ion mode is often preferred due to the acidic nature of the functional groups, which readily lose a proton. In a study utilizing ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MSE), oxodecanedioic acid was identified with a deprotonated molecular ion [M-H]⁻ at an m/z of 215.0928. nih.gov
Table 2: LC-MS Data for the Identification of Oxodecanedioic Acid
| Parameter | Value | Source |
|---|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI) | nih.gov |
| Precursor Ion | [M-H]⁻ | nih.gov |
| Measured m/z | 215.0928 | nih.gov |
| Key Fragment Ions (MS/MS) | 197.0786, 171.1076, 155.0751 | nih.gov |
Spectroscopic Approaches for Structural Elucidation
While chromatographic methods are excellent for separation and detection, spectroscopic techniques are indispensable for the definitive structural elucidation of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the ¹H and ¹³C NMR spectra, the carbon-hydrogen framework of 5-oxodecanedioic acid can be established.
¹H NMR Spectroscopy: A proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 5-oxodecanedioic acid, one would expect to see distinct signals for the methylene (B1212753) (CH₂) protons adjacent to the carboxylic acid groups, the methylene groups adjacent to the ketone, and the other methylene groups in the aliphatic chain. The chemical shifts (δ) would vary depending on their proximity to the electron-withdrawing oxygen atoms of the carboxyl and keto groups. Protons closer to these groups would appear at a lower field (higher ppm value).
¹³C NMR Spectroscopy: A carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For 5-oxodecanedioic acid, distinct signals would be expected for the two carboxyl carbons, the ketone carbonyl carbon, and the seven methylene carbons. The chemical shifts of the carbonyl carbons would be significantly downfield (typically >170 ppm for carboxylic acids and >200 ppm for ketones), providing clear evidence for these functional groups. washington.edu
While specific experimental spectra for 5-oxodecanedioic acid are not widely published, predictions based on its structure and data from similar compounds can be made.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Oxodecanedioic Acid
| Position | Predicted ¹H Shift (ppm, Multiplicity) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C1, C10 (COOH) | ~10-12 (broad singlet) | ~175-180 |
| C5 (C=O) | - | ~208-212 |
| C2, C9 (CH₂) | ~2.3 (triplet) | ~34-38 |
| C4, C6 (CH₂) | ~2.7 (triplet) | ~40-44 |
| C3, C8 (CH₂) | ~1.6 (multiplet) | ~23-27 |
| C7 (CH₂) | ~1.3 (multiplet) | ~28-32 |
Note: These are estimated values based on general principles and data for similar functional groups.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm) of the theoretical value. This precision allows for the unambiguous determination of the elemental formula of a compound. Techniques like time-of-flight (TOF) and Orbitrap mass analyzers are commonly used for HRMS. lipidmaps.org
For 5-oxodecanedioic acid (C₁₀H₁₆O₅), the theoretical monoisotopic mass can be calculated with high precision. By comparing this theoretical mass to the experimentally measured mass from an HRMS instrument, the molecular formula can be confirmed.
The deprotonated molecule [M-H]⁻ of C₁₀H₁₆O₅ has a theoretical monoisotopic mass of 215.0925 u. An experimental mass of 215.0928 was reported for oxodecanedioic acid using UPLC-Q-TOF-MS. nih.gov The difference between the theoretical and experimental mass is minimal, resulting in a mass error of only 1.4 parts per million (ppm). This low mass error provides strong evidence for the assigned elemental composition of C₁₀H₁₅O₅⁻ for the detected ion, thereby confirming the identity of the parent molecule as 5-oxodecanedioic acid.
Table 4: High-Resolution Mass Spectrometry Data for 5-Oxodecanedioic Acid
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆O₅ |
| Ion Formula | [C₁₀H₁₅O₅]⁻ |
| Theoretical Monoisotopic Mass (u) | 215.0925 |
| Experimental Mass (u) nih.gov | 215.0928 |
| Mass Error (ppm) | 1.4 |
Computational and Theoretical Investigations of 5 Oxodecanedioic Acid
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application within this field is molecular docking, which predicts the preferred orientation of one molecule (a ligand, such as 5-oxodecanedioic acid) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov This method is crucial in drug design and for understanding biochemical pathways. researchgate.net
Prediction of Enzyme and Receptor Binding Affinity
Molecular docking is extensively used to predict the binding affinity between a ligand and a receptor, often expressed as a binding energy (e.g., in kcal/mol). acs.orgacs.org A lower binding energy generally indicates a more stable and favorable interaction. acs.org For instance, in studies of other ligands, docking simulations have been used to identify key amino acid residues within a receptor's binding site that form hydrogen bonds or hydrophobic interactions, which are critical for stable binding. acs.orgnih.gov
Were such studies performed on 5-oxodecanedioic acid, they could identify potential enzyme targets, such as those involved in fatty acid metabolism. nih.govscispace.com For example, research on the binding of C5-dicarboxylic acids to aspartate aminotransferase has revealed how the substrate's conformation influences its interaction with active site residues. nih.gov A similar approach for 5-oxodecanedioic acid would involve preparing a 3D structure of the molecule and docking it into the active sites of relevant enzymes to calculate binding energies and predict the most likely biological partners.
Interactive Table: Example of Docking Study Results for a Ligand This table illustrates typical data obtained from a molecular docking study, not specific data for 5-oxodecanedioic acid.
| Target Protein | Ligand | Binding Energy (kcal/mol) | Interacting Residues |
|---|---|---|---|
| Androgen Receptor | Sarm2f | -11.8 | Asn705, Glu711, Arg752, Thr877 |
| 5α-Reductase II | DHT | -11.3 | - |
Elucidation of Molecular Mechanisms and Interactions
Beyond predicting affinity, docking and modeling can elucidate the molecular mechanisms of these interactions. umn.edu By analyzing the docked pose, researchers can understand how a ligand might activate or inhibit an enzyme. researchgate.net The analysis reveals the specific types of interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that stabilize the ligand-receptor complex. acs.org For example, computational studies on selective androgen receptor modulators (SARMs) have detailed how fluorinated groups can enhance hydrogen bonding and how different parts of the molecule fit into hydrophobic pockets, explaining their high affinity and stability. acs.orgacs.org
A study on 5-oxodecanedioic acid would similarly map its keto and carboxyl functional groups onto the binding site of a target enzyme, revealing how its specific chemical structure contributes to its binding orientation and potential biological function or inhibition mechanism.
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide detailed insight into the electronic properties of molecules. rsc.org DFT is used to calculate a molecule's electronic structure, which in turn can predict its geometry, energy, and reactivity. nih.govnih.gov
Analysis of Electronic Structure and Reactivity
DFT calculations can determine the distribution of electron density within 5-oxodecanedioic acid, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is fundamental to understanding the molecule's reactivity. For example, DFT studies on other carboxylic acids have successfully predicted their pKa values by analyzing the stability of the acid and its conjugate base. nih.gov Similar calculations on 5-oxodecanedioic acid would reveal the influence of the ketone group at the C5 position on the acidity of the two carboxylic acid groups. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would indicate the most likely sites for oxidation and reduction.
Calculation of Activation Energies for Chemical Transformations
DFT is a powerful tool for mapping reaction pathways and calculating the activation energies (the energy barrier that must be overcome for a reaction to occur). aps.orgzacros.org By modeling the transition state structure of a proposed chemical transformation, DFT can predict the feasibility and rate of the reaction. researchgate.netosti.gov For instance, DFT has been used to calculate the activation energy for the decarboxylation of various organic acids, providing insight into their stability and degradation pathways. researchgate.netacs.org
For 5-oxodecanedioic acid, DFT could be employed to calculate the activation energies for its potential metabolic transformations, such as reduction of the keto group or beta-oxidation. These calculations would help to construct a theoretical model of its metabolic fate.
Interactive Table: Example of Calculated Activation Energies for a Reaction This table illustrates typical data from DFT calculations, not specific data for 5-oxodecanedioic acid.
| Reaction Step | Reactants | Products | Activation Energy (kcal/mol) |
|---|---|---|---|
| Decarboxylation | Intermediate 45a | Intermediate 46cis | +20.6 |
| Cyclization | Intermediate 46cis | Product 16cis | +3.7 |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov This technique provides a dynamic view of molecular behavior, complementing the static pictures offered by docking and DFT. MD simulations are particularly valuable for understanding the conformational flexibility of molecules and their interactions within a biological environment, such as a lipid bilayer or in aqueous solution. nih.govnih.gov
While no MD simulations have been published specifically for 5-oxodecanedioic acid, this method is frequently applied to lipids and related molecules to study their behavior in cell membranes. imperial.ac.ukacs.org An MD simulation of 5-oxodecanedioic acid could reveal its preferred conformations in water, its potential to cross cell membranes, and the dynamics of its interaction with enzymes. For instance, simulations could track changes in the molecule's shape and how it orients itself when approaching a protein surface, providing a more complete picture of the binding process. mdpi.com
Research on 5 Oxodecanedioic Acid Derivatives and Analogs
Structure-Activity Relationship Studies of Keto-Dicarboxylic Acids
The biological activity and chemical reactivity of keto-dicarboxylic acids are intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies aim to elucidate how variations in the carbon chain length and the position of the carbonyl group influence the compound's properties. drugdesign.org
Key structural features that are often investigated in SAR studies include:
Chain Length: The length of the dicarboxylic acid chain can affect its solubility, lipophilicity, and how it fits into the active sites of enzymes or receptors.
Position of the Keto Group: The location of the carbonyl group along the carbon chain is a critical determinant of the molecule's chemical reactivity and its potential biological roles. drugdesign.org For instance, the position influences the acidity of adjacent α-hydrogens and the susceptibility of the carbonyl carbon to nucleophilic attack. ncert.nic.in
These studies are crucial for designing new molecules with enhanced or specific activities, such as in the development of new muscle relaxants where the dicarboxylic acid linker plays a significant role. nih.gov
Investigations of Structurally Related Oxo-Fatty Acids
To better understand the properties and potential applications of 5-oxodecanedioic acid, researchers often study its structural analogs. These related compounds, which may differ in chain length or the position of the oxo group, provide valuable comparative data.
4-Oxodecanoic acid is a close structural analog of 5-oxodecanedioic acid. A significant area of research for related fatty acids is their transformation using biocatalysts, such as enzymes or whole microbial cells. Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. For instance, cytochrome P450 enzymes, like P450 BM3, are known to catalyze the oxy-functionalization of long-chain fatty acids. nih.gov These enzymatic systems can be used to introduce hydroxyl groups, which can then be oxidized to form oxo-fatty acids. The optimization of such biocatalytic processes often involves addressing challenges like oxygen supply and substrate solubility. nih.gov
5-Oxopentanoic acid, also known as α-ketoglutaric acid, is a key intermediate in the Krebs cycle, a central metabolic pathway. Due to its shorter carbon chain, it exhibits different biological activities compared to its longer-chain homologs. Research has shown that diacyl peroxide derived from 4-oxopentanoic acid can be used in the synthesis of carbonyl-containing products. acs.org The biological activities of natural products are a vast area of study, with compounds like meroterpenoids showing a wide spectrum of activities including anti-cholinesterase and anti-bacterial effects. nih.gov
The study of other homologs and derivatives provides a broader understanding of this class of compounds.
10-Oxodecanoic Acid: This compound is another structural isomer of interest. Research on this and similar molecules often focuses on their synthesis and potential applications. sigmaaldrich.comsigmaaldrich.com
4-Oxododecanedioic Acid: This longer-chain homolog has been reported in the fungus Fusarium fujikuroi. nih.gov It is used in studies related to organic synthesis and fatty acid metabolism. targetmol.com Its structural analog, dodecanedioic acid, has been found to influence fatty acid β-oxidation and improve glucose tolerance. targetmol.com
| Compound | Molecular Formula | Key Research Area | Reported in |
| 10-Oxodecanoic acid | C10H18O3 | Synthesis and chemical properties | N/A |
| 4-Oxododecanedioic acid | C12H20O5 | Organic synthesis, fatty acid metabolism | Fusarium fujikuroi nih.gov |
Ester Derivatives and Their Synthetic Applications
Esterification of the carboxylic acid groups in oxo-dicarboxylic acids is a common strategy to modify their properties and to facilitate their use in further synthetic transformations. medcraveonline.com Ester derivatives often exhibit increased solubility in organic solvents and can serve as protecting groups during multi-step syntheses.
The synthesis of ester derivatives can be achieved through various chemical and enzymatic methods. medcraveonline.com These esters can then be used as precursors for the synthesis of more complex molecules, including polymers and biologically active compounds. chembk.comnih.gov For example, the synthesis of certain γ-lactone carboxylic acids has been achieved through intermediates derived from esterified dicarboxylic acids. researchgate.net
Future Research Directions and Perspectives in 5 Oxodecanedioic Acid Studies
Advancements in Sustainable and Green Production Methods
The future of chemical manufacturing hinges on the development of sustainable and environmentally benign processes. For 5-oxodecanedioic acid, a significant shift away from conventional chemical synthesis towards biocatalysis and fermentation is a primary research goal.
Future investigations will likely focus on the development of engineered microbial strains and enzymatic cascades for the efficient production of 5-oxodecanedioic acid from renewable feedstocks. This approach mirrors the progress made in the green synthesis of other dicarboxylic acids, such as dodecanedioic acid, from sources like vegetable oils and alkanes using engineered yeasts like Candida tropicalis. chemicalbook.comnih.gov The exploration of whole-cell biocatalysts, which co-express multiple enzymes in a single system, presents a promising avenue for one-pot synthesis from complex renewable starting materials like linoleic acid. nih.gov
Enzymatic synthesis, utilizing isolated enzymes, offers a high degree of specificity and milder reaction conditions. mdpi.com Research in this area will likely target the discovery and engineering of novel enzymes, such as cytochrome P450 monooxygenases and alcohol/aldehyde dehydrogenases, for the targeted oxidation of suitable precursors to yield 5-oxodecanedioic acid. uzh.chnih.gov The development of robust biocatalyst systems with efficient cofactor regeneration will be crucial for the economic viability of such processes. uzh.ch The principles of green chemistry, including the use of minimal solvents and the conversion of biomass-derived platform chemicals, will guide these synthetic strategies. nih.gov
Further Elucidation of Undiscovered Biological and Physiological Roles
While the biological roles of many dicarboxylic acids are increasingly understood, the specific physiological functions of 5-oxodecanedioic acid remain largely unexplored. Future research is expected to delve into its metabolic fate and potential signaling roles within biological systems.
Drawing parallels with other dicarboxylic acids, it is plausible that 5-oxodecanedioic acid plays a role in cellular energy metabolism. Dicarboxylic acids are known products of fatty acid ω-oxidation and are subsequently metabolized via peroxisomal β-oxidation, a pathway that becomes significant under conditions of high lipid flux or impaired mitochondrial fatty acid oxidation. researchgate.net Studies on dodecanedioic acid have shown its potential to prevent and reverse metabolic-associated liver disease and obesity in animal models, suggesting that dicarboxylic acids can have profound metabolic effects. researchgate.netnih.govgoogle.commdpi.com Future investigations may explore whether 5-oxodecanedioic acid has similar therapeutic potential in metabolic disorders.
The presence of the ketone group suggests that 5-oxodecanedioic acid could be an alpha-keto acid, a class of molecules with significant biological activities. google.com Alpha-keto acids, such as alpha-ketoglutarate, are key intermediates in the Krebs cycle and are involved in amino acid metabolism and cellular signaling. nih.govosti.gov They can act as nitrogen scavengers and stimulate protein synthesis. nih.govosti.gov Research is needed to determine if 5-oxodecanedioic acid participates in similar pathways or has unique signaling functions mediated by its distinct structure. The discovery of 4-oxododecanedioic acid in the fungus Fusarium fujikuroi hints at potential roles in microbial metabolism or as a secondary metabolite with specific biological activities.
Development of Novel Synthetic Applications and Materials
The bifunctional nature of 5-oxodecanedioic acid, with its two carboxylic acid groups and a central ketone moiety, makes it an attractive building block for novel polymers and materials. Future research will likely focus on leveraging this unique structure to create materials with tailored properties.
A significant area of exploration will be the synthesis of polyesters and polyamides. Dicarboxylic acids are fundamental monomers in the production of these polymers, and the inclusion of a ketone group in the polymer backbone could impart unique characteristics. nih.gov For instance, the ketone group could enhance thermal stability, alter mechanical properties, or provide a site for post-polymerization modification. Research into the synthesis of polyesters from dicarboxylic acids and diols is well-established, and applying these methods to 5-oxodecanedioic acid is a logical next step. The resulting polymers could find applications as engineering plastics, biodegradable materials, or in biomedical devices. nih.gov
The reactivity of the ketone group also opens up possibilities for creating cross-linked or functionalized polymers. This could lead to the development of thermosets, hydrogels, or materials with tunable degradability. Furthermore, the principles of sustainable polymer chemistry will guide the use of bio-based co-monomers in the synthesis of polymers from 5-oxodecanedioic acid.
Integration of Multi-Omics Data in Metabolic Pathway Research
To fully understand the biological significance of 5-oxodecanedioic acid, a systems-level approach is necessary. The integration of various "omics" data—genomics, transcriptomics, proteomics, and metabolomics—will be instrumental in elucidating its metabolic pathways and its interactions with other cellular components.
Future research will likely employ multi-omics analyses to map the metabolic network surrounding 5-oxodecanedioic acid. chemicalbook.com By analyzing changes in gene expression, protein levels, and metabolite concentrations under different physiological conditions, researchers can identify the enzymes responsible for its synthesis and degradation, as well as its downstream metabolic products. This approach has been successfully used to study the metabolic cascade of complex organic wastes to medium-chain carboxylic acids and to investigate the role of carboxylic acids in diabetic cardiomyopathy. chemicalbook.comnih.gov
Metabolomics, in particular, will be a key tool for detecting and quantifying 5-oxodecanedioic acid and related metabolites in biological samples. This will be crucial for understanding its role in both health and disease. The integration of these large datasets will require sophisticated bioinformatics tools and will provide a comprehensive picture of the metabolic context in which 5-oxodecanedioic acid functions.
Computational Design and Predictive Modeling for Optimized Structure-Function Relationships
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and optimization of new molecules and materials. In the context of 5-oxodecanedioic acid, these approaches will be invaluable for predicting its properties and designing novel derivatives with enhanced functionalities.
Future research will likely involve the use of molecular dynamics and Monte Carlo simulations to model the behavior of 5-oxodecanedioic acid and its derivatives. nih.gov These simulations can provide insights into the self-assembly of these molecules and the structure of polymers derived from them. For instance, computational studies on benzenedicarboxylic acids have successfully modeled their self-assembly behavior. nih.gov
Furthermore, machine learning and graph neural networks are emerging as powerful tools for predicting polymer properties. By training models on datasets of known polymers, it may be possible to predict the properties of new polymers derived from 5-oxodecanedioic acid, such as their mechanical strength, thermal stability, and biodegradability. This predictive capability will enable the in-silico design of materials with specific, desired characteristics, significantly reducing the experimental effort required for material development. The development of these computational models will pave the way for a new era of polymer informatics and the rational design of functional materials.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 5-oxo-decanedioic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer: Synthesis typically involves oxidation of decanedioic acid derivatives (e.g., via Jones reagent or enzymatic catalysis). Reaction parameters such as temperature (80–120°C), solvent polarity (e.g., aqueous vs. organic phases), and catalyst loading (e.g., 0.5–2 mol%) critically impact yield. Purification via recrystallization or column chromatography is standard, with purity verified by NMR (δ 2.1–2.5 ppm for ketone protons) and HPLC (>98% purity threshold) .
Q. Which analytical techniques are most reliable for characterizing 5-oxo-decanedioic acid in complex mixtures?
- Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 217.1443), while FT-IR identifies carbonyl stretches (~1700 cm⁻¹). For quantification, GC-MS with derivatization (e.g., silylation) or reversed-phase HPLC with UV detection (λ = 210–240 nm) are preferred. Cross-validation with ¹H/¹³C NMR (e.g., ketone carbon at ~210 ppm) ensures structural accuracy .
Q. How can researchers mitigate degradation of 5-oxo-decanedioic acid during storage?
- Methodological Answer: Store under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent photodegradation. Use stabilizers like BHT (0.01% w/v) in non-polar solvents (e.g., hexane). Regular stability testing via TLC or LC-MS monitors decomposition products (e.g., decanedioic acid via over-reduction) .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reports on the biological activity of 5-oxo-decanedioic acid in metabolic pathways?
- Methodological Answer: Discrepancies arise from species-specific enzyme interactions (e.g., murine vs. human dehydrogenases) and assay conditions (e.g., pH-dependent keto-enol tautomerism). Use isotopic labeling (¹³C at C5) to track metabolic flux in vitro. Pair kinetic studies (e.g., stopped-flow spectrometry) with computational docking (AutoDock Vina) to resolve binding affinities .
Q. How can researchers design experiments to resolve conflicting data on the compound’s role in lipid peroxidation?
- Methodological Answer: Employ controlled radical initiation (e.g., AAPH or Fe²⁺/H₂O₂) in liposome models. Quantify malondialdehyde (MDA) via TBARS assay and cross-validate with LC-MS/MS. Control for confounding variables (e.g., dissolved O₂ levels, antioxidant impurities) using factorial design (ANOVA, α = 0.05) .
Q. What advanced statistical approaches are suitable for analyzing dose-response variability in 5-oxo-decanedioic acid toxicity studies?
- Methodological Answer: Apply mixed-effects models to account for batch-to-batch variability. Use arcsine square-root transformation for proportional data (e.g., cell viability %) to meet normality assumptions. Post hoc Tukey HSD tests identify significant differences between treatment groups (JMP or R packages) .
Q. How can computational modeling predict the compound’s interactions with novel enzymatic targets?
- Methodological Answer: Perform molecular dynamics simulations (AMBER/GROMACS) with explicit solvent models. Validate predictions using site-directed mutagenesis (e.g., Ala-scanning of active-site residues) and SPR (surface plasmon resonance) for binding kinetics. Cross-reference with AlphaFold2-predicted enzyme structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
